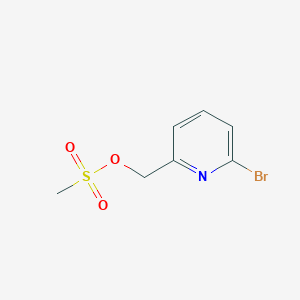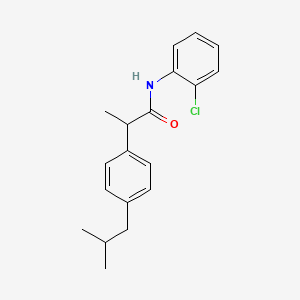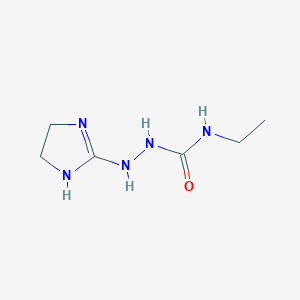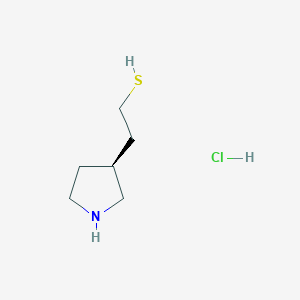
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and chemistry. This compound is characterized by the presence of a phosphoric acid ester group attached to a 2,4-dichlorophenyl group through an ethenyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester typically involves the reaction of 2,4-dichlorophenylacetylene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is then purified through distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives with additional oxygen functionalities.
Reduction: Phosphoric acid, 1-(2,4-dichlorophenyl)ethyl diethyl ester.
Substitution: Compounds with substituted phenyl rings, such as phosphoric acid, 1-(2-amino-4-chlorophenyl)ethenyl diethyl ester.
Aplicaciones Científicas De Investigación
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve function, by binding to its active site. This inhibition leads to the accumulation of acetylcholine, resulting in prolonged nerve signal transmission.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl ester
- Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)ethenyl diethyl ester
Uniqueness
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester is unique due to its specific ethenyl linkage and the presence of two chlorine atoms on the phenyl ring. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
38331-02-1 |
|---|---|
Fórmula molecular |
C12H15Cl2O4P |
Peso molecular |
325.12 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)ethenyl diethyl phosphate |
InChI |
InChI=1S/C12H15Cl2O4P/c1-4-16-19(15,17-5-2)18-9(3)11-7-6-10(13)8-12(11)14/h6-8H,3-5H2,1-2H3 |
Clave InChI |
IZLGBMLXOOGJMU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(=C)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


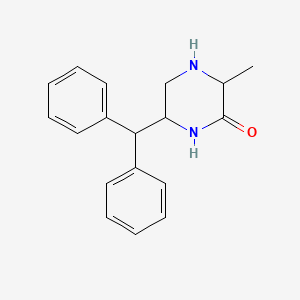
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
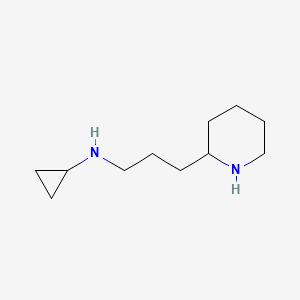
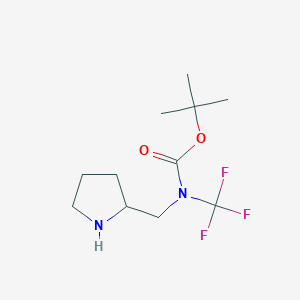
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)
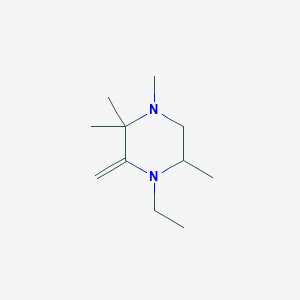
![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
